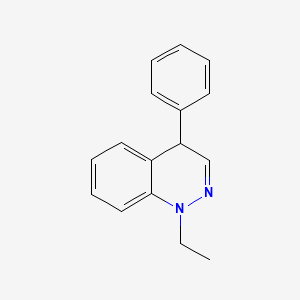
3-(5-Nitrofuran-2-yl)-N-propylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Nitrofuran-2-yl)-N-propylacrylamide is a synthetic organic compound that belongs to the nitrofuran class. Nitrofurans are known for their broad-spectrum antimicrobial properties and have been used in various pharmaceutical applications. This compound, in particular, has shown potential in scientific research due to its unique chemical structure and biological activities.
Méthodes De Préparation
The synthesis of 3-(5-Nitrofuran-2-yl)-N-propylacrylamide involves several steps, starting with the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be further reacted with propylamine and acrylamide under controlled conditions to form the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(5-Nitrofuran-2-yl)-N-propylacrylamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized using strong oxidizing agents, leading to the formation of nitrofurantoin derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, hydrogen gas, and various nucleophiles.
Applications De Recherche Scientifique
3-(5-Nitrofuran-2-yl)-N-propylacrylamide has been extensively studied for its antimicrobial properties. It has shown potent activity against Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, its derivatives have been evaluated for their therapeutic potential against various bacterial infections. In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a lead compound for drug discovery and development .
Mécanisme D'action
The mechanism of action of 3-(5-Nitrofuran-2-yl)-N-propylacrylamide involves the inhibition of bacterial enzymes, particularly arylamine N-acetyltransferase. This enzyme is essential for the intracellular survival of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the bacterial metabolic processes, leading to cell death . The molecular targets and pathways involved in this mechanism are still under investigation, but the compound’s ability to selectively target bacterial cells while sparing mammalian cells makes it a valuable therapeutic agent .
Comparaison Avec Des Composés Similaires
3-(5-Nitrofuran-2-yl)-N-propylacrylamide can be compared with other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone. While all these compounds share a common nitrofuran core, their side chains and functional groups differ, leading to variations in their biological activities and therapeutic applications. For instance, nitrofurantoin is primarily used for urinary tract infections, whereas nitrofurazone is used for topical infections . The unique structure of this compound, with its propylacrylamide moiety, provides distinct antimicrobial properties and potential for broader applications .
Propriétés
Numéro CAS |
90147-31-2 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(E)-3-(5-nitrofuran-2-yl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C10H12N2O4/c1-2-7-11-9(13)5-3-8-4-6-10(16-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)/b5-3+ |
Clé InChI |
TVCZNTMDIWWQLE-HWKANZROSA-N |
SMILES isomérique |
CCCNC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES canonique |
CCCNC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
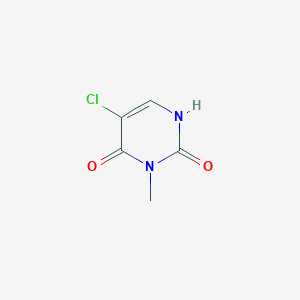

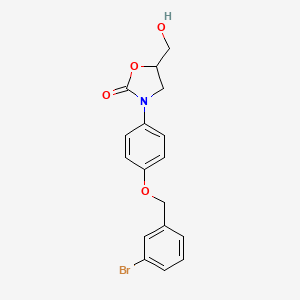
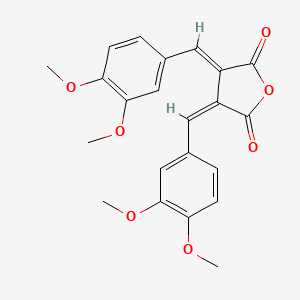

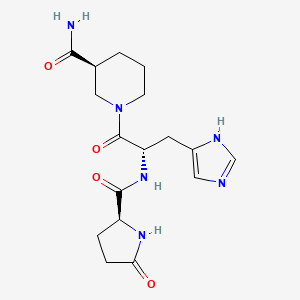

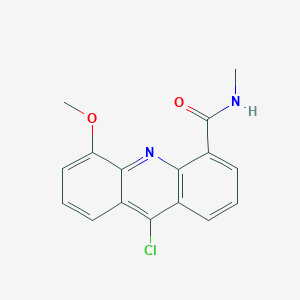
![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
